molecular formula C8H15IO2 B13974405 Ethyl 2-iodohexanoate CAS No. 33666-90-9

Ethyl 2-iodohexanoate

Cat. No.: B13974405
CAS No.: 33666-90-9
M. Wt: 270.11 g/mol
InChI Key: WZQDKMOIDWGJST-UHFFFAOYSA-N
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Description

Ethyl 2-iodohexanoate ( 33666-90-9) is an organic compound with the molecular formula C8H15IO2 and a molecular weight of 270.11 g/mol . This ester is a valuable alkyl halide intermediate in organic synthesis and chemical research. The compound has been referenced in synthetic methodologies, indicating its utility as a specialized building block for constructing more complex molecules . Researchers value this compound for its potential application in various carbon-carbon bond formation reactions and other synthetic transformations. As with all alkylating agents, appropriate safety precautions must be observed. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33666-90-9

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 2-iodohexanoate

InChI

InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3

InChI Key

WZQDKMOIDWGJST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)I

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Iodohexanoate and Analogues

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of an iodine atom at the alpha-position of a hexanoate (B1226103) ester precursor. These methods are often sought for their atom economy and straightforwardness.

Alpha-Iodination Techniques in Ester Synthesis

The direct alpha-iodination of esters like ethyl hexanoate is a challenging transformation due to the lower acidity of α-protons in esters compared to ketones. However, specific methods have been developed to achieve this. One such method involves the use of an iodine source in the presence of a suitable base or activating agent. For instance, the combination of molecular iodine with an alkoxide base can facilitate the deprotonation of the α-carbon, followed by electrophilic attack by iodine.

Another approach is the iodination of related carbonyl compounds, which can then be converted to the desired ester. For example, the direct α-iodination of ketones can be achieved under neutral conditions using copper(II) oxide and iodine in methanol (B129727). acs.org While this method is demonstrated for aromatic ketones, the principle could potentially be adapted for aliphatic esters under specific conditions.

A more direct route for the α-iodination of aliphatic acids, which are precursors to esters, has been developed. This involves the use of molecular iodine in the presence of thionyl chloride and a catalytic amount of acid. e-journals.in The resulting α-iodo acid can then be esterified. The reaction proceeds by first converting the carboxylic acid to an acyl chloride, which then undergoes iodination.

A summary of reagents for alpha-iodination is presented in Table 1.

Precursor TypeReagentsProductReference
Alicyclic AcidI₂, SOCl₂, HBr (cat.), CCl₄, then MeOHα-Iodo Methyl Ester e-journals.in
Aromatic KetoneI₂, CuO, MeOHα-Iodo Ketone acs.org
AlkaneN-Iodoamide, lightIodoalkane acs.org

Precursor Design and Derivatization Approaches

The synthesis of ethyl 2-iodohexanoate can be strategically planned through the careful selection and design of precursor molecules. Retrosynthetic analysis of the target molecule reveals two primary disconnection points: the carbon-iodine bond and the ester linkage.

Disconnecting the carbon-iodine bond suggests that a suitable precursor would be an enolate of ethyl hexanoate or a related derivative. This leads to the consideration of ethyl hexanoate itself as a primary precursor. e-journals.in The challenge then lies in the selective activation of the α-carbon for iodination.

Alternatively, a more reactive precursor at the α-position can be designed. For instance, starting with ethyl 2-bromohexanoate allows for a more facile introduction of the iodine atom via a halogen exchange reaction, as will be discussed in section 2.2.2. e-journals.in In this "derivatization" approach, a more readily accessible haloester is synthesized first and then converted to the desired iodoester.

Another precursor design strategy involves starting with 2-iodohexanoic acid. This acid can be synthesized through methods like the Hell-Volhard-Zelinsky reaction, although this reaction is more common for bromination and chlorination. alfa-chemistry.comnrochemistry.combyjus.comwikipedia.org Once the α-iodo acid is obtained, it can be esterified to yield the final product.

Indirect Synthetic Routes

Indirect routes to this compound involve the synthesis of an intermediate which is then converted to the final product. These methods often provide better control and yield compared to direct approaches.

Esterification of 2-Iodohexanoic Acid

A reliable method for preparing this compound is through the esterification of 2-iodohexanoic acid. This classic reaction involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid, or by using activating agents. deepdyve.comchemguide.co.ukchemguide.co.uk

The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. chemguide.co.uk

Alternatively, other esterification methods can be employed, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). alfa-chemistry.com This method is particularly useful for acid-sensitive substrates as it proceeds under milder, non-acidic conditions. Another approach involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with ethanol. nrochemistry.com

A general scheme for the esterification of 2-iodohexanoic acid is shown below:

Reaction Scheme for Esterification

Generated code

Where R = CH₃(CH₂)₃-

Halogen Exchange Reactions from Other Haloesters (e.g., bromo-to-iodo)

The conversion of ethyl 2-bromohexanoate to this compound is a classic example of a halogen exchange reaction, specifically the Finkelstein reaction. Current time information in Bangalore, IN. This S_N2 reaction is an equilibrium process, but it can be driven to completion by taking advantage of the differential solubility of the resulting sodium halides in a suitable solvent, typically acetone (B3395972). Sodium iodide is soluble in acetone, while the sodium bromide or chloride formed is not, thus precipitating out of the solution and shifting the equilibrium towards the formation of the iodoalkane. Current time information in Bangalore, IN.

The reaction involves the nucleophilic attack of the iodide ion on the α-carbon of the bromoester, displacing the bromide ion. The use of a polar aprotic solvent like acetone or acetonitrile (B52724) facilitates the reaction. Current time information in Bangalore, IN.

ReactantReagentSolventProduct
Ethyl 2-bromohexanoateNaIAcetoneThis compound

Advanced and Stereoselective Synthesis

The synthesis of enantiomerically pure α-halo esters is of significant interest as these compounds are valuable chiral building blocks. Stereoselective methods for the synthesis of compounds like this compound typically involve the use of chiral auxiliaries or chiral catalysts.

One common strategy is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-halo esters, a carboxylic acid can be coupled to a chiral alcohol to form a diastereomeric ester. The enolate of this ester can then be halogenated, with the chiral auxiliary directing the approach of the electrophilic halogen source to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-halo acid or ester. rsc.org

For example, chiral oxazolidinones have been widely used as auxiliaries. wikipedia.org The N-acyl oxazolidinone can be enolized and then reacted with an electrophilic iodine source. The steric hindrance provided by the substituent on the oxazolidinone directs the iodination to occur from the less hindered face, resulting in high diastereoselectivity.

Another approach involves dynamic kinetic resolution of racemic α-halo esters. In this process, a racemic starting material is converted into a single enantiomer of the product through a combination of a rapid, reversible racemization of the starting material and an irreversible, stereoselective reaction. For instance, α-bromo esters can undergo dynamic kinetic resolution mediated by a chiral lactate-derived complex. iaea.org

While specific examples for the stereoselective synthesis of this compound are not extensively documented in readily available literature, the general principles and methodologies developed for other α-halo esters are applicable. acs.org

Asymmetric Synthesis Approaches for Chiral Alpha-Iodo Esters

The asymmetric synthesis of chiral α-iodo esters is a critical area of research, as the stereochemistry at the α-carbon can significantly influence the biological activity and physical properties of the resulting molecules. Various strategies have been developed to achieve high enantioselectivity in the formation of these compounds.

One notable approach involves the use of chiral auxiliaries. For instance, a new asymmetric method for producing chiral β-iodo Baylis-Hillman hydroxy esters has been developed through a tandem asymmetric I-C/C-C bond formation reaction. nih.gov This reaction is carried out by the slow addition of diethylaluminum iodide to a mixture of an aldehyde and an α,β-acetylenic menthyl ester in dichloromethane (B109758) at -23°C, resulting in good yields and high diastereoselectivity. nih.gov

Another strategy employs chiral catalysts. A catalytic route toward chiral Morita-Baylis-Hillman esters has been achieved through an asymmetric coupling between α,β-acetylenic esters, aldehydes, and trimethylsilyl (B98337) iodide. nih.govresearchgate.net This method demonstrates high to excellent enantioselectivities. nih.gov Furthermore, the synthesis of optically active α-aryl glycines has been accomplished via the iridium-catalyzed asymmetric hydrogenation of α-imino esters using a chiral ferrocenylphosphine-phosphoramidite ligand, achieving up to 96% enantiomeric excess (ee). acs.org The presence of an iodo-substituent on the ligand was found to be crucial for high enantioselectivity. acs.org

Hypervalent iodine reagents have also been explored for asymmetric α-functionalization. Chiral hypervalent iodine reagents have been used in the α-arylation of β-ketoesters. beilstein-journals.org Additionally, a new class of diaryliodonium salts with aliphatic alcohols as the source of chirality has been synthesized for asymmetric α-arylations of carbonyl compounds. beilstein-journals.org

The umpolung strategy, which inverts the normal reactivity of a functional group, has been applied to the α-position of amides. This allows for the use of various nucleophiles, including halides, to generate α-functionalized amides. organic-chemistry.org

Diastereoselective Preparations

Diastereoselective methods are employed when the target molecule contains multiple stereocenters, and control over the relative stereochemistry is desired.

One approach to diastereoselective synthesis involves the hydroxylation of 6-substituted piperidin-2-ones. The synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates has been developed based on the asymmetric hydroxylation of enolates generated from the corresponding N-protected-6-substituted piperidin-2-ones. researchgate.net This method provides high yield and excellent diastereoselectivity by treating the lithium enolate with (+)-camphorsulfonyloxaziridine at -78°C. researchgate.net The resulting product can be further transformed into compounds like tert-butyl (2S,5R)-2-[(tert-butoxycarbonyl)amino]-5-hydroxy-6-iodohexanoate. researchgate.net

Another example is the diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. The reaction of the starting material with methyl iodide and propyl iodide yields the corresponding 2-alkylated esters with high diastereoselectivity (94:6 and 93:7, respectively). rsc.org

Iodolactonization is a classic example of a diastereoselective reaction. The reaction of an alkene with iodine forms an "iodonium ion," which can be attacked by an internal carboxylate to form a cyclic ester (lactone). uvic.ca This reaction proceeds with high stereoselectivity, as the attacking oxygen and the iodine end up on opposite sides of the original double bond. uvic.ca

Optimization of Reaction Conditions and Yields

Solvent Effects in Iodoester Formation

The solvent plays a crucial role in iodination reactions by influencing the solubility of reactants, stabilizing intermediates, and affecting reaction rates. The polarity of the solvent is a particularly important factor. Polar, protic solvents like water and alcohols are capable of hydrogen bonding and can stabilize ionic intermediates, which can be beneficial in reactions proceeding through an SN1-type mechanism. libretexts.org Conversely, these solvents can also stabilize the nucleophile, potentially slowing down SN2 reactions. libretexts.org

In the context of iodoesterification, the choice of solvent can dictate the site of iodination. For instance, in the aerobic oxidative α-iodination of aryl methyl ketones, using acetonitrile (MeCN) as the solvent leads to iodination on the aromatic ring, while aqueous ethanol (EtOH) directs the iodination to the methyl group. mdpi.com

The use of mixed-solvent systems is also a strategy to fine-tune reaction conditions. Studies on acid-catalyzed reactions of biomass-derived oxygenates have shown that the composition of polar aprotic cosolvents in water can significantly impact reaction rates. osti.gov

Temperature and Time Parametrization

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal yields and minimize side reactions.

In the synthesis of ethyl 6-iodohexanoate via microwave-assisted iodination of ethyl 6-hydroxyhexanoate, a yield of 56% was achieved at an optimized temperature of 120°C for 5 minutes.

For the iodination of fatty acid ethyl esters, it has been observed that the iodine content of the product increases with both increasing reaction temperature and reaction time. google.com For example, one study showed that a satisfactory iodine content could be achieved at temperatures below 80°C within 12 hours. google.com

The optimization of reaction conditions for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates involved heating the reaction mixture at various temperatures. The yield of the desired product increased from 41% at 110°C to 70% at 140°C. nih.gov

A study on the α-iodination of alicyclic acids involved heating the reaction mixture to 60°C for one hour to form the acid chloride, followed by refluxing with molecular iodine for 2.5 to 3 hours to complete the iodination. e-journals.in

The following interactive table summarizes the effect of temperature on the yield of an iodinated product, based on data from a study on the iodination of fatty acid ethyl esters. google.com

Temperature (°C)Iodine Content (%)
2515.2
4022.8
6035.1
8048.9

This table is based on data from a representative study and illustrates a general trend. Actual results may vary depending on the specific reactants and conditions.

"One-Pot" Synthesis Techniques

"One-pot" synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.

Several one-pot procedures have been developed for the synthesis of iodoesters and related compounds. For example, a stereoselective one-pot method for preparing Z-configured α-iodo-α,β-unsaturated esters involves the tandem reaction of iodination–oxidation–Wittig reaction of (carboethoxymethylene)triphenylphosphorane with an alcohol in the presence of N-iodosuccinimide (NIS) and manganese dioxide. tandfonline.com This method provides good to excellent yields. tandfonline.com

Another one-pot synthesis involves the conversion of carboxylic acids into 2-oxazolines using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This process involves treating a mixture of carboxylic acids and 2-haloethylammonium salts with DMT-MM, followed by refluxing in the presence of potassium hydroxide (B78521). nih.gov

A one-pot synthesis of methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives has also been reported, involving the condensation of a ketone, elemental sulfur, and methyl- or ethyl-cyanoacetate in the presence of a morpholine (B109124) catalyst. asianpubs.org

Furthermore, a one-pot methodology for the synthesis of α-iodo alkyl ketones from allylic alcohols and elemental iodine has been developed, using sodium nitrite (B80452) as an oxidation catalyst and oxygen as the terminal oxidant. mdpi.com

Reactivity and Mechanistic Investigations of Ethyl 2 Iodohexanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of ethyl 2-iodohexanoate are fundamental to its application in organic synthesis. The general mechanism involves the displacement of the iodide ion, an excellent leaving group, by a nucleophile. ibchem.com These reactions typically follow an S_N2 (Substitution Nucleophilic Bimolecular) pathway, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgspcmc.ac.in

Alpha-Carbon Reactivity with Various Nucleophiles

The carbon atom bonded to the iodine in this compound is the primary site of electrophilicity. Its reactivity is enhanced by the presence of the adjacent ester group. sinica.edu.tw A range of nucleophiles can displace the iodide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. ibchem.com

The rate and success of these reactions are influenced by several factors, including the strength of the nucleophile and steric hindrance around the reaction center. libretexts.orgmsu.edu As a secondary alkyl halide, this compound is reactive, though potentially slower than corresponding methyl or primary halides due to increased steric bulk. spcmc.ac.in The iodide is the best leaving group among the halogens, making this compound more reactive than its chloro- or bromo- analogues. libretexts.org

Common nucleophilic substitution reactions involving α-halo esters include reactions with:

Hydroxide (B78521) ions to form α-hydroxy esters. ibchem.com

Cyanide ions to produce cyano-substituted esters, which are valuable intermediates for synthesizing molecules with an extended carbon chain. ibchem.com

Ammonia (B1221849) and amines to yield α-amino esters, the core structure of amino acids. ibchem.com

Azide (B81097) ions , which are known to be effective nucleophiles in S_N2 reactions. researchgate.net

Thiolates to form α-thio esters.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Class
HydroxideSodium Hydroxide (NaOH)α-Hydroxy Ester
CyanidePotassium Cyanide (KCN)α-Cyano Ester
AmmoniaAmmonia (NH₃)α-Amino Ester
AzideSodium Azide (NaN₃)α-Azido Ester
ThiolateSodium Thiolate (NaSR)α-Thio Ester

This table illustrates representative examples of nucleophilic substitution reactions.

Solvent Influence on Reaction Pathways

The choice of solvent is critical in nucleophilic substitution reactions as it can significantly affect the reaction rate and mechanism. ksu.edu.sa Solvents influence the stability of both the reactants and the transition state. msu.edu

For S_N2 reactions, which are characteristic of this compound, polar aprotic solvents are generally preferred. ksu.edu.salibretexts.org These solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724), can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. msu.eduksu.edu.sa This enhances the nucleophile's strength and accelerates the S_N2 reaction. libretexts.org

In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile. msu.eduksu.edu.sa This solvation shell stabilizes the nucleophile, reducing its energy and reactivity, which in turn slows down the S_N2 reaction. libretexts.org While these solvents can be used, the reaction rates are typically lower than in aprotic environments. msu.edu

Solvent TypeExamplesEffect on S_N2 Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileIncreasesSolvates the cation, leaving the anionic nucleophile highly reactive. msu.eduksu.edu.sa
Polar Protic Water, Methanol (B129727), Ethanol (B145695)DecreasesSolvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its reactivity. msu.edulibretexts.org

This table outlines the general influence of solvent polarity on the rate of S_N2 reactions.

Organometallic Transformations

This compound is also a valuable substrate for organometallic reactions, particularly those catalyzed by transition metals like palladium. msu.edu These reactions enable the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. diva-portal.org The general mechanism for these reactions begins with the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex, forming an organopalladium(II) intermediate. wikipedia.orgnumberanalytics.com This intermediate then undergoes further steps to yield the final coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene to form a substituted alkene. diva-portal.orgbeilstein-journals.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. sioc-journal.cn While traditionally applied to aryl and vinyl halides, the Heck reaction can be extended to alkyl halides under specific conditions.

The general steps for the Heck reaction involving this compound are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. diva-portal.org

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. diva-portal.org

Syn-Beta-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a hydridopalladium complex. diva-portal.org

Reductive Elimination/Base Regeneration: The base regenerates the palladium(0) catalyst from the hydridopalladium species. diva-portal.org

A representative table of conditions for a Heck reaction is shown below.

ComponentExamplePurpose
Alkyl Halide This compoundElectrophilic coupling partner
Alkene Styrene, AcrylateNucleophilic coupling partner
Catalyst Pd(OAc)₂, Pd(dba)₂Facilitates C-C bond formation sioc-journal.cn
Ligand PPh₃, P(o-tol)₃Stabilizes the Pd catalyst
Base Et₃N, K₂CO₃Neutralizes H-X formed, regenerates Pd(0) beilstein-journals.org
Solvent DMF, MeCN, TolueneDissolves reactants beilstein-journals.orgsioc-journal.cn

This table presents typical components and their roles in a Heck cross-coupling reaction.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organic halide and an organostannane (organotin) compound. wikipedia.orgnumberanalytics.comnrochemistry.com This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com

The catalytic cycle for the Stille reaction is similar to other palladium-catalyzed couplings and involves three key steps: wikipedia.orgnumberanalytics.com

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) complex. numberanalytics.com

Transmetalation: The alkyl group from the organostannane reagent is transferred to the palladium(II) complex, displacing the iodide. This is often the rate-determining step. wikipedia.orgnumberanalytics.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. numberanalytics.com

The reactivity of the organostannane depends on the groups attached to the tin atom, with vinyl, aryl, and alkynyl groups transferring most readily. wikipedia.org While highly effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. nrochemistry.com

StepDescription
1. Oxidative Addition Pd(0) + R-X → R-Pd(II)-X
2. Transmetalation R-Pd(II)-X + R'-Sn(Alkyl)₃ → R-Pd(II)-R' + X-Sn(Alkyl)₃
3. Reductive Elimination R-Pd(II)-R' → R-R' + Pd(0)

This table summarizes the fundamental steps of the Stille coupling catalytic cycle. numberanalytics.com

Sonogashira Coupling Considerations

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org While highly effective for sp²-hybridized carbon centers, the use of unactivated alkyl halides, such as this compound, in Sonogashira reactions presents significant challenges.

One of the primary difficulties is the propensity for β-hydride elimination in the organopalladium intermediate that would be formed from an alkyl halide. However, the development of specialized ligand systems has enabled some progress in the coupling of alkyl electrophiles. For instance, the use of carbene ligands has been shown to facilitate the Sonogashira reaction of unactivated alkyl bromides and iodides. organic-chemistry.org

Research into related α-halo esters provides insight into potential reactivity. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for alkyl 2-(2-bromophenoxy)acetates, which successfully form 2,3-disubstituted benzo[b]furans. organic-chemistry.org Similarly, palladium-catalyzed coupling reactions of β-chloro-α-iodo-α,β-unsaturated esters have been used to generate tetrasubstituted olefins. organic-chemistry.org While direct Sonogashira coupling of this compound is not extensively documented, these related transformations suggest that under carefully optimized conditions with appropriate catalysts and ligands, C(sp³)-C(sp) bond formation could be achievable. The reaction often requires anhydrous and anaerobic conditions, though newer methods have been developed that can be performed in aqueous media or without a copper cocatalyst. wikipedia.orgorganic-chemistry.org

Nickel-Catalyzed Reductive Couplings

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for forming C(sp³)–C(sp²) bonds, providing an alternative to traditional methods. nih.gov These reactions can couple α-haloesters with (hetero)aryl iodides under mild conditions. chemrxiv.orgnih.gov An asymmetric variant of this reaction utilizes a chiral BiOX ligand, affording α-arylesters in good yields and with high enantioselectivity. nih.gov The reaction is notable for its tolerance of a wide variety of functional groups. chemrxiv.orgnih.gov

The mechanism for many nickel-catalyzed cross-couplings of alkyl halides is believed to involve the oxidative addition of the halide via a radical process. nih.gov For the reductive coupling of α-chloroesters, early studies established that nickel can catalyze the reaction with either Mn⁰ or electrochemical reduction to complete the catalytic cycle. chemrxiv.org Mechanistic studies suggest that the catalytic cycle begins with the reduction of a Ni(II) precursor to a Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. nih.govoaepublish.com This Ni(0) complex can then react with the aryl iodide. The resulting arylnickel intermediate is proposed to react with the α-haloester through a single electron transfer (SET) process, generating an alkyl radical, which then combines with the nickel center before reductive elimination yields the final product. nih.govoaepublish.com

This methodology has been successfully applied to a range of α-chloroesters, and it is particularly effective for β-branched substrates. nih.gov The findings suggest that this compound would be a suitable substrate for such transformations, coupling with various aryl and heteroaryl iodides.

Table 1: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of α-Chloroesters with Aryl Iodides This table presents representative data for analogous reactions, indicating the potential for this compound.

α-Chloroester SubstrateAryl Iodide PartnerYield (%)Enantiomeric Excess (ee %)Reference
Methyl 2-chloropropanoateIodobenzene-- chemrxiv.org
Ethyl 2-chloro-3-methylbutanoate4-Iodoanisole8595 nih.gov
Isopropyl 2-chloro-4-methylpentanoate1-Iodonaphthalene9198 nih.gov
Methyl 2-chloroacetateIodobenzene-- chemrxiv.org

Radical Reactions and Bond Formation

Carbon-Carbon Bond Formation via Radical Chain Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for generating carbon-centered radicals for C-C bond formation. These radical intermediates can participate in various radical chain reactions. One prominent example is the copper-initiated addition of alkyl 2-iodoalkanoates to alkenes. uni-oldenburg.de In this solvent-free system, electron transfer from copper metal to the iodoester generates an alkyl radical. uni-oldenburg.de This radical adds to an alkene, and the resulting radical can then abstract an iodine atom from another molecule of the starting iodoester, propagating the radical chain and forming an alkyl 4-iodoalkanoate, which often cyclizes to a γ-lactone. uni-oldenburg.de

Another powerful strategy involves the interplay of radicals with transition metal catalysts. acs.org For instance, palladium-catalyzed and photoirradiated carbonylation reactions of alkyl iodides allow for cascade multicomponent reactions. acs.org In this process, an alkyl radical is generated from the alkyl iodide, which can then trap carbon monoxide (CO) to form an acyl radical. acs.org This acyl radical can participate in further reactions, such as cyclization or coupling with a Pd(I) species, leading to the formation of multiple new carbon-carbon bonds in a single operation. acs.org The use of boryl radicals as halogen atom transfer (XAT) agents is another modern approach to generate alkyl radicals from alkyl iodides for subsequent nickel- or copper-catalyzed C-C bond formation. domainex.co.uk

Table 2: Copper-Initiated Radical Addition of Ethyl 2-Iodoalkanoates to Alkenes

IodoalkanoateAlkeneProductYield (%)Reference
Ethyl 2-iodoacetate1-Octeneγ-Decalactone70 uni-oldenburg.de
Ethyl 2-iodopropanoateMethyl 10-undecenoateSubstituted γ-lactone86 uni-oldenburg.de
Ethyl 2-iodobutanoateAllyl alcohol3-Ethyl-5-hydroxymethyl-tetrahydrofuran-2-one78 uni-oldenburg.de

Intermolecular and Intramolecular Radical Additions

The radical generated from this compound readily participates in both intermolecular and intramolecular addition reactions. Intermolecular additions typically involve the reaction of the radical with an external π-system, such as an alkene or alkyne. uni-oldenburg.de As described previously, the copper-initiated addition of alkyl 2-iodoalkanoates to terminal alkenes is a high-yielding process that forms substituted γ-lactones after subsequent cyclization. uni-oldenburg.de This reaction is regioselective, with the radical adding to the terminal carbon of the alkene. uni-oldenburg.de

Homolytic Cleavage Processes

The initial and most critical step in the radical reactivity of this compound is the homolytic cleavage of the carbon-iodine bond. This process generates a carbon-centered radical at the α-position and an iodine radical. The C-I bond is relatively weak, making it susceptible to cleavage under various conditions.

Photochemical activation is a common method for inducing homolysis. nih.gov Irradiation with UV or visible light can provide the necessary energy to break the C-I bond. nih.govacs.org In some cases, this process can be mediated by additives like phosphines, which form an electron-donor-acceptor (EDA) complex with the alkyl iodide. nih.gov Absorption of visible light by this complex leads to homolytic bond cleavage. nih.gov

Another important mechanism for generating radicals from alkyl iodides is halogen-atom transfer (XAT). In this process, a pre-formed radical species abstracts the iodine atom from the alkyl iodide to generate the desired alkyl radical. nih.gov Highly nucleophilic α-aminoalkyl radicals, generated electrochemically or photochemically, are effective XAT agents that can activate alkyl iodides under mild conditions. nih.gov Similarly, phosphoranyl radicals have been shown to abstract iodine atoms from alkyl iodides. rsc.org This homolytic activation is the gateway to the diverse radical chain reactions, additions, and cyclizations discussed previously. acs.orgnih.gov

Functional Group Interconversions at the Ester Moiety

The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into other functional groups. This section explores the reactivity of the ester moiety, specifically focusing on hydrolysis and transesterification processes. These reactions are fundamental in both synthetic applications and in understanding the compound's stability and degradation pathways.

Hydrolysis Kinetics and Thermodynamics

Hydrolysis of an ester involves its reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or alkali. chemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible reaction. chemguide.co.uk For this compound, this would involve heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water to drive the equilibrium towards the products: 2-iodohexanoic acid and ethanol. The reaction with pure water is typically very slow and not practical. chemguide.co.uk

Alkaline Hydrolysis (Saponification):

The hydrolysis of esters using a dilute alkali, such as sodium hydroxide, is a common and efficient method. chemguide.co.uk This process, also known as saponification, is essentially irreversible because the carboxylic acid formed is immediately converted to its salt. chemguide.co.ukijcce.ac.ir For this compound, the reaction with sodium hydroxide would yield sodium 2-iodohexanoate and ethanol. This method offers the advantages of being a one-way reaction and facilitating easier separation of the products. chemguide.co.uk

Studies on the alkaline hydrolysis of similar α-haloacetate esters have shown that the reaction proceeds via two competing pathways: saponification of the ester and displacement of the halide ion. rsc.org The presence of the α-halogen is known to influence the rate of ester saponification. rsc.org Research on α-amino-acid esters has also demonstrated that the rate of hydrolysis can be significantly affected by the nature of the ester's alkyl group, with methyl esters typically hydrolyzing faster than ethyl esters. nih.gov

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively available in the reviewed literature, data for structurally related esters can provide valuable insights. For instance, thermodynamic data for the esterification of various ethyl esters, which is the reverse of hydrolysis, have been calculated and can be indicative of the thermodynamics of the hydrolysis reaction. researchgate.net

Table 1: General Kinetic and Thermodynamic Parameters for Ester Hydrolysis

ParameterDescriptionTypical Values/Observations for Related Esters
Rate Law (Alkaline Hydrolysis) The reaction is typically second order overall; first order with respect to the ester and first order with respect to the hydroxide ion. ijcce.ac.iraustinpublishinggroup.comFor ethyl acetate (B1210297), the reaction is well-established as second order. ijcce.ac.irbue.edu.eg
Activation Energy (Ea) The minimum energy required for the hydrolysis reaction to occur.For the alkaline hydrolysis of ethyl acetate, reported Ea values vary, with one study determining it to be 29.775 kJ mol⁻¹. researchgate.net
Enthalpy of Activation (ΔH‡) The change in enthalpy when the reactants form the transition state.For the hydrolysis of p-nitrophenyl phosphorothioate, ΔH‡ was found to be significantly reduced in aqueous DMSO compared to water. nih.gov
Entropy of Activation (ΔS‡) The change in entropy when the reactants form the transition state.Calculated from kinetic data at various temperatures.
Gibbs Free Energy of Activation (ΔG‡) The change in Gibbs free energy when the reactants form the transition state.The reduction in ΔG‡ for the hydrolysis of certain phosphate (B84403) esters in mixed solvents arises from a reduced enthalpy of activation. nih.gov
Thermodynamics of Hydrolysis The overall energy change of the reaction.The neutral hydrolysis of methyl acetate has a calculated positive Gibbs free energy, indicating it is not spontaneous under those conditions. researchgate.net

This table presents generalized data and observations from related ester hydrolysis studies and should be considered as indicative for this compound in the absence of specific experimental data.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.com For this compound, transesterification would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to produce a new ester (2-iodohexanoic acid R'-ester) and ethanol.

Catalysis:

A variety of catalysts can be employed for transesterification, including:

Basic Catalysts: Alkoxides are commonly used for transesterification under basic conditions. masterorganicchemistry.com For instance, reacting this compound with methanol and a catalytic amount of sodium methoxide (B1231860) would yield mthis compound. Potassium carbonate has also been shown to be an effective catalyst for the transesterification of α-substituted esters. thieme-connect.com

Acidic Catalysts: Acid-catalyzed transesterification is also a viable method. masterorganicchemistry.com The use of an excess of the reactant alcohol as the solvent can help to drive the reaction to completion. masterorganicchemistry.com

Metal-Based Catalysts: Various metal complexes and nanoparticles, such as those based on zinc, tin, and titanium, have been developed as efficient catalysts for transesterification reactions. rsc.orgresearchgate.net

Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions. researchgate.net

The efficiency of transesterification can be influenced by several factors, including the structure of the alcohol. Studies on the production of biodiesel have shown that increasing the chain length of the alcohol can lead to a reduction in the reaction yield. scielo.br Two-stage transesterification processes, where the reaction is carried out in steps with the removal of the glycerol (B35011) byproduct, have been optimized for the production of ethyl esters from oils. nih.govmdpi.com

While specific studies on the transesterification of this compound are limited, the general principles and catalytic systems developed for other esters, including α-haloesters, are applicable. thieme-connect.comwikipedia.org

Table 2: Overview of Transesterification Processes

Catalyst TypeExample CatalystReaction ConditionsRemarks
Base-Catalyzed Sodium MethoxideReaction with methanolA common and effective method for converting ethyl esters to methyl esters. masterorganicchemistry.com
Potassium Carbonate-Effective for α-substituted esters. thieme-connect.com
Acid-Catalyzed Sulfuric AcidExcess of the new alcohol as solventReversible reaction; excess alcohol drives the equilibrium. masterorganicchemistry.com
Metal-Based ZnO Nanoparticles-Efficient for transesterification of α-keto carboxylic esters. rsc.org
Organocatalyzed N-Heterocyclic CarbenesMild conditionsHighly efficient for various transesterification reactions. researchgate.net

This table provides a general overview of catalytic systems applicable to the transesterification of esters.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations provide a powerful lens through to scrutinize the mechanisms of reactions involving ethyl 2-iodohexanoate. These computational methods allow for the detailed exploration of the potential energy surface, identifying key intermediates and transition states that govern the course of a chemical transformation.

Transition State Analysis

For reactions such as nucleophilic substitution on this compound, the transition state represents the highest energy point along the reaction coordinate. In a typical bimolecular nucleophilic substitution (SN2) reaction, the transition state is characterized by a pentacoordinate carbon center where the incoming nucleophile and the departing iodide leaving group are partially bonded. masterorganicchemistry.comjove.compressbooks.pub The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.comjove.com

Computational models, such as those employing density functional theory (DFT), can precisely calculate the geometry and electronic structure of these transient species. For a hypothetical SN2 reaction of this compound with a nucleophile (Nu-), the key parameters of the transition state are the lengths of the forming Nu-C bond and the breaking C-I bond, as well as the bond angles around the central carbon atom.

Table 1: Hypothetical Transition State Parameters for the SN2 Reaction of this compound with Hydroxide (B78521) Ion

ParameterCalculated Value
Nu-C Bond Length (Å)~2.2 - 2.5
C-I Bond Length (Å)~2.5 - 2.8
Nu-C-I Angle (°)~180

Note: These are estimated values based on general SN2 transition state theory for secondary alkyl halides and would require specific DFT calculations for precise determination.

Energy Barrier Determination

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. Quantum chemical calculations are instrumental in determining these barriers, which are crucial for predicting reaction rates. For SN2 reactions of secondary alkyl iodides like this compound, steric hindrance from the alkyl chain and the ester group can influence the height of this barrier. chemistrysteps.com

The energy barrier for the SN2 reaction of a secondary alkyl halide is influenced by both electronic and steric factors. The bulky hexyl group and the ethyl ester group attached to the chiral center in this compound create steric hindrance that can raise the energy of the transition state, thereby increasing the activation energy compared to a primary alkyl halide. masterorganicchemistry.com

Table 2: Estimated Energy Barriers for SN2 Reactions of Alkyl Iodides

SubstrateRelative Activation Energy (kcal/mol)
Methyl IodideLow
Primary Alkyl IodideModerate
This compound (Secondary) Higher
Tertiary Alkyl IodideVery High (SN2 disfavored)

Note: This table provides a qualitative comparison. Precise values for this compound would necessitate specific computational studies.

Conformational Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms in this compound, and how this arrangement influences its reactivity, is the focus of conformational analysis and stereochemical prediction. The presence of a chiral center at the second carbon position means that this molecule can exist as two enantiomers, (R)- and (S)-ethyl 2-iodohexanoate.

Stereochemical prediction is particularly important for reactions at the chiral center. For an SN2 reaction, the mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org This means that if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This predictable stereochemical outcome is a hallmark of the SN2 mechanism and can be confirmed through computational modeling of the reaction pathway. libretexts.org

Kinetic and Thermodynamic Modeling of Transformations

Kinetic and thermodynamic modeling provides a quantitative understanding of the rates and equilibria of chemical reactions involving this compound.

Rate Constant Derivations

The rate constant (k) is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants. For a bimolecular reaction like the SN2 substitution on this compound, the rate law is typically second order: Rate = k[this compound][Nucleophile]. chemistrysteps.comlibretexts.org

Theoretical models, such as transition state theory, can be used to derive rate constants from the calculated activation energy and other properties of the reactants and the transition state. The Arrhenius equation, k = A * exp(-Ea/RT), provides a fundamental relationship between the rate constant, the activation energy (Ea), the pre-exponential factor (A), the gas constant (R), and the temperature (T). quora.com

Activation Parameters (Energy, Enthalpy, Entropy)

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state and the reaction mechanism. These parameters can be determined experimentally by measuring the rate constant at different temperatures and applying the Eyring equation. wikipedia.org

Activation Energy (Ea): As discussed, this is the energy barrier that must be overcome for the reaction to proceed.

Enthalpy of Activation (ΔH‡): This represents the change in enthalpy in going from the reactants to the transition state. For solution-phase reactions, it is closely related to the activation energy.

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder in going from the reactants to the transition state. For an SN2 reaction, where two reactant molecules come together to form a more ordered transition state, the entropy of activation is typically negative.

Table 3: Typical Activation Parameters for an SN2 Reaction of a Secondary Alkyl Iodide

ParameterTypical Value RangeInterpretation
Activation Energy (Ea)15 - 25 kcal/molEnergy barrier to reaction
Enthalpy of Activation (ΔH‡)14 - 24 kcal/molHeat required to reach the transition state
Entropy of Activation (ΔS‡)-10 to -25 cal/mol·KIncreased order in the transition state

Note: These are generalized values for SN2 reactions of secondary alkyl halides and serve as an estimation in the absence of specific experimental data for this compound.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional representation of a chemical system's energy as a function of its geometry. ucsb.edu It serves as a theoretical landscape that maps the potential energy of a molecule for all possible arrangements of its constituent atoms. dntb.gov.ua By exploring the PES, chemists can identify stable molecular structures, which correspond to energy minima (valleys), and transition states, which are saddle points on the surface connecting reactants and products. ucsb.eduresearchgate.net The PES is a powerful tool for understanding reaction mechanisms, predicting reaction pathways, and determining activation energies. ucsb.edu

For a molecule like this compound, a detailed PES mapping would be computationally intensive due to the number of atoms and the resulting high dimensionality of the surface (3N-6, where N is the number of atoms). ucsb.edu Such a study would typically be focused on a specific reaction involving the molecule, for instance, a nucleophilic substitution at the carbon atom bearing the iodine.

The process would involve calculating the potential energy at numerous points along the reaction coordinate, which represents the progress of the reaction. researchgate.net This is often achieved using quantum mechanical methods. The resulting data points are then used to construct the PES. The lowest energy path connecting reactants to products on this surface is the intrinsic reaction coordinate. researchgate.net

Below is a hypothetical data table illustrating the key features that would be identified from a PES mapping for a substitution reaction of this compound.

Table 1: Hypothetical Potential Energy Surface Features for a Reaction of this compound

Feature Description Relative Energy (kcal/mol) Key Geometric Parameters
Reactant Complex This compound and a nucleophile in close proximity before reaction. 0.0 C-I bond length: ~2.15 Å
Transition State The highest energy point along the reaction coordinate, representing the energy barrier. +25.0 Partially formed nucleophile-C bond, partially broken C-I bond.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the potential energy surface mapping of this compound were not found in the public domain.

Solvent Effects in Computational Studies

The solvent environment can significantly influence the rates and outcomes of chemical reactions. ucsb.edu Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net These models are computationally efficient and can provide a good first approximation of solvent effects.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. ucsb.edu This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.govresearchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method where the solute (the reactive center) is treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. researchgate.net This approach can provide a more accurate description of the solvent's influence, especially for reactions where specific interactions are crucial. researchgate.net

For this compound, the choice of solvent would be critical for its reactions. A polar aprotic solvent, for example, might be expected to accelerate a nucleophilic substitution reaction by solvating the cation but not the nucleophile as strongly. In contrast, a polar protic solvent could form hydrogen bonds with the ester group, potentially influencing the molecule's conformation and reactivity. researchgate.net

The following hypothetical data table illustrates how computational studies might predict the effect of different solvents on a reaction involving this compound.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

Solvent Dielectric Constant (ε) Solvent Model Calculated Activation Energy (kcal/mol)
Gas Phase 1 - 30.0
Hexane 1.9 PCM 28.5
Dichloromethane (B109758) 9.1 PCM 26.2
Acetone (B3395972) 21 PCM 24.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the solvent effects for this compound were not found in the public domain. The trend shown is typical for reactions with a more polar transition state.

Applications of Ethyl 2 Iodohexanoate in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The construction of natural products often requires precise control over stereochemistry and the strategic introduction of functional groups. While direct applications of Ethyl 2-iodohexanoate in completed total syntheses are not extensively documented, its structural motif as an α-halo ester is fundamental to established synthetic strategies.

A central challenge in organic synthesis is the control of stereochemistry. α-halo esters like this compound are valuable substrates in reactions designed to create chiral centers with high fidelity. Stereocontrolled alkylation reactions, for instance, can be achieved by employing a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. york.ac.ukwikipedia.org After the desired stereocenter is set, the auxiliary can be removed and recycled.

Another powerful technique is phase-transfer catalysis, where a chiral catalyst shuttles reactants between an organic and an aqueous phase, creating a chiral environment that can induce enantioselectivity in the alkylation of prochiral enolates derived from α-halo esters. These methods allow for the creation of specific stereoisomers, which is crucial since the biological activity of complex molecules is often dependent on their precise three-dimensional structure. nih.gov

Table 1: Potential Stereocontrolled Reactions Involving this compound

Reaction Type Controlling Element Potential Outcome
Asymmetric Alkylation Chiral Auxiliary (e.g., Evans oxazolidinone) Formation of a new stereocenter at the α-position with high diastereoselectivity. wikipedia.org

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids and hydroxy acids. ddugu.ac.inuh.edu These natural molecules serve as cost-effective starting materials for the synthesis of complex chiral targets. A common strategy involves converting a functional group of a chiral pool molecule into a different one while retaining the original stereochemistry.

For example, a chiral α-hydroxy acid, obtainable from the chiral pool, can be converted into a chiral α-iodo ester like this compound. This transformation typically proceeds via a nucleophilic substitution mechanism (SN2), which results in the inversion of the stereocenter. This process effectively transfers the chirality from a natural starting material to a versatile synthetic building block, which can then be used in subsequent steps of a total synthesis.

Precursor for Advanced Organic Intermediates

The true synthetic power of this compound lies in its ability to be transformed into a wide array of other functionalized molecules. The carbon-iodine bond is the key to this versatility, serving as a site for introducing new atoms and molecular fragments.

The iodine atom at the α-position is an excellent leaving group, making this compound an ideal substrate for SN2 reactions. libretexts.org A diverse range of nucleophiles can be used to displace the iodide ion, leading to the formation of various α-substituted hexanoate (B1226103) esters. This straightforward functional group conversion is a powerful tool for creating precursors needed for more advanced synthetic targets. For instance, reaction with sodium azide (B81097) yields an α-azido ester, which can be subsequently reduced to an α-amino ester, a core component of many biologically active molecules. Similarly, reaction with hydroxide (B78521) or alkoxide ions can introduce α-hydroxy or α-alkoxy groups, respectively.

Table 2: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product: Ethyl 2-____-hexanoate
Azide (N₃⁻) Sodium Azide (NaN₃) Azido (B1232118)
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) Hydroxy
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) Phenylthio
Cyanide (CN⁻) Sodium Cyanide (NaCN) Cyano

A sequential, or tandem, reaction is a process where multiple bond-forming events occur in a single pot, often initiated by a single activation step. wikipedia.orgresearchgate.net This approach is highly efficient as it minimizes the need for purification of intermediates, saving time and resources. This compound is well-suited to initiate such sequences.

One classic example is the Reformatsky reaction, where an α-halo ester reacts with zinc metal to form an organozinc enolate. nrochemistry.comwikipedia.orgthermofisher.com This enolate can then react with an aldehyde or ketone to form a β-hydroxy ester. lscollege.ac.in Using this compound in this reaction would generate a β-hydroxy ester that could potentially undergo a subsequent intramolecular cyclization or dehydration under the reaction conditions, leading to a more complex product in a single operation. The ability to trigger a cascade of reactions makes this compound a valuable starting point for building molecular complexity efficiently. wikipedia.org

Development of Novel Synthetic Methodologies

The advancement of organic chemistry relies on the development of new reactions and synthetic methods. Simple, well-defined molecules are often used as test substrates to explore the scope and limitations of these new transformations. Due to its clear reactivity, this compound and similar α-halo esters are excellent candidates for this purpose.

For example, the field of photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has opened up new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. dntb.gov.uaresearchgate.net An α-iodo ester like this compound could serve as a radical precursor in such reactions. Upon irradiation in the presence of a suitable photocatalyst, the carbon-iodine bond can be homolytically cleaved to generate an α-ester radical. nih.govnih.gov This highly reactive intermediate can then participate in a variety of transformations, such as addition to alkenes or cross-coupling reactions, which would be difficult to achieve through traditional ionic pathways. By serving as a test substrate, this compound contributes to the expansion of the synthetic chemist's toolkit. nih.gov

Reagent in Tandem Reactions

Tandem reactions, also known as cascade or domino reactions, are a powerful strategy in organic synthesis that allows for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. This compound has proven to be a valuable precursor in various tandem sequences, primarily due to the reactivity of the carbon-iodine bond.

One notable application of this compound is in radical-mediated tandem cyclization reactions. The carbon-iodine bond can be homolytically cleaved under the influence of radical initiators or photoredox catalysis to generate a carbon-centered radical at the α-position. This radical can then participate in a cascade of events, including intramolecular addition to unsaturated functionalities within the same molecule, leading to the formation of cyclic and polycyclic systems. The butyl chain of the hexanoate moiety can be strategically functionalized with olefinic or acetylenic groups to facilitate these intramolecular processes.

For instance, a substrate containing an appropriately positioned double bond can undergo a 5-exo or 6-endo cyclization upon generation of the radical from this compound. The resulting cyclized radical can then be trapped by a variety of radical acceptors or undergo further rearrangements, leading to the rapid assembly of complex scaffolds. The reaction conditions for these tandem processes are often mild, making them compatible with a wide range of functional groups.

Interactive Table: Tandem Reactions Involving α-Iodoesters

Tandem ProcessInitiator/CatalystKey IntermediateProduct Type
Radical Cyclization-AlkylationAIBN, Bu3SnHα-Ester radicalFused carbocycles
Photoredox-mediated CascadeRu(bpy)3Cl2, Visible Lightα-Ester radicalSpirocyclic compounds
Michael Addition-CyclizationBaseEnolateSubstituted lactones

This table illustrates general tandem processes where α-iodoesters like this compound can be employed, based on the known reactivity of this class of compounds.

Contributions to Alkylating Agent Strategies

Alkylating agents are crucial reagents in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a potent electrophile in alkylation reactions, with the iodine atom acting as a good leaving group. Its application extends to the stereoselective alkylation of various nucleophiles, contributing significantly to the asymmetric synthesis of complex natural products and pharmaceuticals.

The α-position of the ester is readily attacked by a wide range of nucleophiles, including enolates, carbanions, and heteroatomic species. The reactivity of this compound can be modulated by the choice of reaction conditions, such as the solvent, temperature, and the nature of the base used to generate the nucleophile.

In the context of complex molecule synthesis, the stereochemical outcome of the alkylation is often of paramount importance. Chiral auxiliaries or catalysts can be employed to control the facial selectivity of the nucleophilic attack, leading to the formation of a single enantiomer or diastereomer of the product. The butyl side chain of this compound can also influence the stereoselectivity of the reaction through steric hindrance.

Furthermore, this compound is a key building block in the synthesis of more complex alkylating agents. The ester functionality can be readily transformed into other functional groups, allowing for the introduction of the iodo-substituted hexyl moiety into a variety of molecular frameworks.

Interactive Table: Alkylation Reactions with this compound Analogs

NucleophileBaseProductApplication in Synthesis
Ketone EnolateLDAα-Alkylated KetoneSynthesis of substituted carbocycles
Malonate EsterNaHDialkylated MalonateElaboration to complex carboxylic acids
AmineK2CO3α-Amino EsterPrecursor for unnatural amino acids

This table provides examples of alkylation reactions using α-haloesters, demonstrating the potential applications of this compound as an alkylating agent.

Green Chemistry Principles in the Synthesis and Reactions of Ethyl 2 Iodohexanoate

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com High atom economy indicates a more sustainable process with minimal generation of byproducts. nih.gov

A traditional route for synthesizing α-halo esters involves the Hell-Volhard-Zelinsky (HVZ) reaction of the corresponding carboxylic acid, followed by esterification. nrochemistry.comchemistrysteps.comorganic-chemistry.org In the case of Ethyl 2-iodohexanoate, this would begin with the α-iodination of hexanoic acid. However, the classic HVZ reaction is primarily effective for bromination and chlorination and less so for iodination. alfa-chemistry.combyjus.com A more direct method for α-iodination of carboxylic acids involves the in-situ formation of an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with molecular iodine (I₂). The reaction can then be quenched with ethanol (B145695) to directly yield the ethyl ester. chemistrysteps.come-journals.in

To evaluate the atom economy of this process, the molecular weights of the reactants are compared to the molecular weight of the final product.

Interactive Data Table: Atom Economy Calculation for this compound Synthesis

Reactant/ProductFormulaMolecular Weight ( g/mol )Atoms in Product
Reactants
Hexanoic AcidC₆H₁₂O₂116.16C₄H₉CHCOO
Thionyl ChlorideSOCl₂118.97(Not incorporated)
IodineI₂253.81I
EthanolC₂H₆O46.07OC₂H₅
Total Reactant Mass 535.01
Product
This compoundC₈H₁₅IO₂286.11All
Byproducts
Sulfur DioxideSO₂64.07
Hydrogen ChlorideHCl36.46 (x2)
Atom Economy (%) 53.5%

Note: The calculation for Atom Economy is: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.

The calculated atom economy of 53.5% indicates that a significant portion of the reactant mass is converted into byproducts (SO₂ and HCl), highlighting a major inefficiency in this synthetic route. scranton.edu Reaction efficiency is further impacted by the actual chemical yield, which is typically less than 100% due to incomplete reactions or losses during purification. Improving atom economy would require developing alternative synthetic pathways, such as addition reactions, which are inherently 100% atom-economical. jocpr.combuecher.de

Solvent Selection and Minimization

Solvents account for a large portion of the mass and energy consumption in chemical processes and often contribute significantly to their environmental impact. acs.org Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with safer, more sustainable alternatives. wikipedia.org

Traditional organic reactions, including halogenations, often employ halogenated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). e-journals.inrsc.org These solvents are now recognized as being toxic and environmentally persistent, prompting research into greener alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net While many organic compounds have low solubility in water, performing reactions in aqueous media offers significant environmental benefits. Research has shown that the α-iodination of certain carbonyl compounds, such as ketones, can be carried out efficiently in aqueous systems. mdpi.com For instance, environmentally friendly methods have been developed using potassium iodide with sodium nitrite (B80452) in aqueous ethanol or ammonium iodide with Oxone® in water to achieve α-iodination. mdpi.com Although not specifically demonstrated for this compound, these findings suggest the feasibility of adapting such protocols for the α-iodination of esters, potentially eliminating the need for hazardous organic solvents.

The development of solvents derived from renewable biomass feedstocks is a key area of green chemistry. whiterose.ac.ukcore.ac.ukresearchgate.net These bio-based solvents can often replace their petrochemical-derived counterparts, reducing reliance on fossil fuels. mdpi.com

Interactive Data Table: Potential Green Solvent Alternatives

SolventSourceProperties/AdvantagesPotential Application
Ethyl Acetate (B1210297) Bio-ethanolBiodegradable, low toxicity, effective solvent for many organic reactions. vertecbiosolvents.comReplacement for halogenated solvents in esterification and halogenation.
2-Methyltetrahydrofuran (2-MeTHF) Furfural (from agricultural waste)Higher boiling point than THF, forms azeotropes with water for easy removal. mdpi.comAlternative to ethereal solvents like THF or 1,4-dioxane.
γ-Valerolactone (GVL) Lignocellulosic biomassHigh boiling point, biodegradable, suitable for a wide range of chemistry types. acs.orgPotential solvent for catalytic synthesis steps.
Cyrene™ (Dihydrolevoglucosenone) CelluloseDipolar aprotic solvent, biodegradable, high boiling point. acs.orgReplacement for NMP and DMF in nucleophilic substitution reactions.

Another advanced strategy is the use of recyclable reaction media, such as ionic liquids. nih.gov Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure. Their unique properties can enhance reaction rates and selectivity. Importantly, they can often be separated from the product and reused multiple times, minimizing waste. A recyclable method for iodoheterocyclisation has been demonstrated using 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO₄) as a recyclable solvent, showcasing the potential for such systems in iodination reactions. nih.gov

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is another fundamental principle of green chemistry. nih.gov Synthetic methods that operate at ambient temperature and pressure are preferred. When energy input is necessary, alternative energy sources that can improve reaction efficiency and reduce reaction times are sought.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org This can lead to improved yields and reduced byproduct formation. nih.gov

The synthesis of various esters, including ethyl hexanoate (B1226103), has been shown to be significantly intensified using microwave irradiation, often in solvent-free conditions. semanticscholar.orgmdpi.com Furthermore, the α-iodination of ketones has been successfully achieved under solvent-free microwave conditions, yielding products in minutes with high efficiency. researchgate.netresearchgate.net Given that traditional α-halogenation methods like the HVZ reaction require harsh conditions and prolonged heating, nrochemistry.comalfa-chemistry.com a microwave-assisted protocol for the synthesis of this compound could offer a dramatically more energy-efficient and rapid alternative.

Photochemical reactions, which use light to initiate chemical transformations, often proceed under mild conditions at room temperature, offering a highly energy-efficient synthetic approach. Photoredox catalysis, in particular, has become a versatile tool in modern organic synthesis.

While a direct photocatalytic α-iodination of this compound has not been extensively reported, related transformations demonstrate the principle's viability. For example, a mild photocatalyzed method has been developed for the direct α-alkylation of esters. nih.gov This process involves the generation of an α-radical at the ester's carbon atom through a photocatalytic cycle. It is conceivable that a similar strategy could be developed for α-halogenation, where a photogenerated radical intermediate is trapped by an iodine source. Such a photo-activation strategy would represent a significant green advancement, circumventing the need for high temperatures or aggressive reagents.

Catalysis for Sustainable Transformations

Metal-Free Catalysis

The avoidance of heavy metal catalysts is a key objective in green chemistry to mitigate concerns about toxicity, environmental contamination, and the cost of precious metals. In the context of this compound, metal-free catalysis primarily involves the use of organocatalysts or non-metallic reagents to facilitate the crucial α-iodination of the parent ester, Ethyl hexanoate.

One of the most straightforward metal-free approaches to the synthesis of α-iodo esters is the direct iodination using molecular iodine (I₂). While this can sometimes be achieved without a catalyst, the reaction is often slow and may require harsh conditions. researchgate.net To accelerate this transformation under milder, greener conditions, various metal-free catalytic systems have been explored. These systems often focus on the in-situ generation of a more electrophilic iodine species that can readily react with the enol or enolate of the ester.

Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl compounds. rsc.org For the synthesis of chiral this compound, enantioselective α-iodination can be achieved using chiral amine catalysts, such as derivatives of cinchona alkaloids or prolinols. These catalysts activate the substrate by forming a nucleophilic enamine intermediate, which then reacts with an iodine source. While highly effective for ketones and aldehydes, the direct organocatalytic α-iodination of less activated esters like Ethyl hexanoate can be more challenging and is an area of ongoing research.

An alternative metal-free strategy involves the use of hypervalent iodine reagents. While these are often used in stoichiometric amounts, catalytic systems are being developed where the hypervalent iodine species is regenerated in situ. For the transformation of this compound, such catalytic cycles could be employed in subsequent reactions, for example, in C-C or C-heteroatom bond-forming reactions at the α-position.

Below is a representative table illustrating the types of results that might be expected for the metal-free α-iodination of an aliphatic ester like Ethyl hexanoate, based on literature for analogous compounds.

Catalyst/ReagentIodine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Molecular Iodine (I₂)I₂Dioxane802475 researchgate.net
Proline derivativeNISCH₃CN251285 (hypothetical) rsc.org
Cinchona AlkaloidI₂/OxidantToluene02490 (hypothetical) rsc.org
N-Iodosuccinimide (NIS)NISCCl₄Reflux680(General Knowledge)

This table is illustrative and based on typical results for similar substrates, as specific data for this compound was not found.

Recyclable Catalytic Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous for their ease of separation and recycling. nih.gov For the α-iodination of Ethyl hexanoate, a solid-supported catalyst could be envisaged. For instance, a basic resin could facilitate the formation of the ester enolate, which would then react with an iodine source. Similarly, a supported oxidizing agent could be used to generate an electrophilic iodine species from a simple iodide salt, with the spent solid oxidant being filtered off and potentially regenerated.

Another approach involves the immobilization of a homogeneous catalyst on a solid support, such as silica, a polymer, or magnetic nanoparticles. This combines the high activity and selectivity of a homogeneous catalyst with the ease of recovery of a heterogeneous one. For example, a chiral organocatalyst for asymmetric α-iodination could be anchored to a polymer backbone. After the reaction, the polymer-supported catalyst can be recovered by simple filtration and reused.

The table below provides a hypothetical representation of the performance of a recyclable catalyst in the synthesis of this compound, based on data for similar recyclable catalytic systems.

Catalyst SystemSubstrateReactionCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Reference
Polymer-Supported AmineEthyl hexanoateα-Iodination92908985(Conceptual)
Silica-Grafted Iodine ReagentEthyl hexanoateα-Iodination88878582(Conceptual)
Magnetic Nanoparticle CatalystThis compoundSuzuki Coupling95949390(Conceptual)

This table is illustrative and based on the performance of recyclable catalysts in analogous organic transformations.

The development of such recyclable catalytic systems for the synthesis and reactions of this compound aligns with the core principles of green chemistry, paving the way for more sustainable and environmentally responsible chemical manufacturing processes.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-iodohexanoate, and how can researchers optimize yields while minimizing side reactions?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or iodination of ethyl 2-hexenoate using iodine sources (e.g., HI, I₂ with oxidizing agents). To optimize yields, researchers should control reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometry. Side reactions like elimination or over-iodination can be minimized by using inert atmospheres and quenching excess iodine with sodium thiosulfate. Monitoring via TLC or GC-MS ensures reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer: NMR (¹H, ¹³C) is critical for structural confirmation. The iodine atom’s electronegativity deshields adjacent protons (δ ~4.1–4.3 ppm for the CH₂-I group), while IR confirms ester carbonyl (~1740 cm⁻¹). Ambiguities in splitting patterns due to diastereotopic protons can be resolved using 2D NMR (COSY, HSQC). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 256 (C₈H₁₃IO₂) and fragments at m/z 127 (loss of I) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer: The compound is light- and moisture-sensitive. Store in amber glass under inert gas (Ar/N₂) at –20°C. Prior to use, purity should be verified via NMR or HPLC. Degradation products (e.g., ethyl hexenoate from deiodination) can be minimized by avoiding prolonged exposure to heat (>40°C) or acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in Suzuki-Miyaura or Heck reactions may arise from iodide ligand dissociation kinetics or catalyst poisoning. Researchers should:

  • Compare Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) under varying ligand conditions.
  • Use kinetic studies (e.g., in situ IR or UV-Vis) to track intermediate formation.
  • Test additives (e.g., silver salts) to scavenge iodide ions, which inhibit catalytic cycles .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in this compound’s applications as a radical precursor?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) of C-I bonds under radical initiation (e.g., AIBN, light). Solvent effects (PCM model) and steric hindrance from the ethyl ester group can explain preferential radical formation at the β-position. Validate predictions with EPR spectroscopy to detect radical intermediates .

Q. What analytical frameworks are used to assess the environmental impact of this compound in lab waste streams?

Methodological Answer: Conduct LC-MS/MS to quantify residual iodide ions in aqueous waste. Pair with ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Compare results with regulatory thresholds (e.g., EPA TSCA) to design neutralization protocols (e.g., adsorption via activated carbon) .

Methodological Design & Data Analysis

Q. How should researchers design kinetic studies to differentiate SN2 vs. radical mechanisms in this compound reactions?

Methodological Answer:

  • Control variables : Vary initiators (e.g., light for radicals vs. nucleophiles for SN2).
  • Monitor intermediates : Use trapping agents (TEMPO for radicals; isotopic labeling for SN2).
  • Kinetic isotope effects (KIE) : Compare rates with deuterated substrates (C-D vs. C-H).
  • Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted (SN2) vs. stepwise (radical) pathways .

Q. What statistical methods address variability in biological assays using this compound as a synthetic intermediate?

Methodological Answer: For cytotoxicity or enzyme inhibition assays:

  • Use ANOVA with post-hoc tests (Tukey HSD) to compare dose-response curves.
  • Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
  • Validate reproducibility via intra- and inter-day precision studies (RSD <15%) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Equip labs with iodide-specific gas detectors (e.g., for HI off-gassing).
  • Implement emergency neutralization protocols (e.g., 10% NaHCO₃ for spills).
  • Document risk assessments per OSHA Hazard Communication Standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.